molecular formula C12H10ClNO B1641928 2-Chloro-5-(4-methoxyphenyl)pyridine

2-Chloro-5-(4-methoxyphenyl)pyridine

Cat. No.: B1641928
M. Wt: 219.66 g/mol
InChI Key: LSZJTCVOPCEVQD-UHFFFAOYSA-N
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Description

2-Chloro-5-(4-methoxyphenyl)pyridine is a halogenated pyridine derivative characterized by a chlorine atom at the 2-position and a 4-methoxyphenyl group at the 5-position of the pyridine ring. The methoxy group (-OCH₃) is electron-donating, influencing the compound’s electronic distribution, reactivity, and intermolecular interactions. This structural motif is prevalent in pharmaceuticals, agrochemicals, and materials science due to its versatility in synthetic modifications .

Properties

Molecular Formula

C12H10ClNO

Molecular Weight

219.66 g/mol

IUPAC Name

2-chloro-5-(4-methoxyphenyl)pyridine

InChI

InChI=1S/C12H10ClNO/c1-15-11-5-2-9(3-6-11)10-4-7-12(13)14-8-10/h2-8H,1H3

InChI Key

LSZJTCVOPCEVQD-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=CN=C(C=C2)Cl

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s properties and applications can be contextualized by comparing it to pyridine derivatives with varying substituents:

Compound Name Substituents Key Structural Features
2-Chloro-5-(4-methoxyphenyl)pyridine Cl (C2), 4-OCH₃Ph (C5) Electron-donating methoxy group
2-Chloro-5-(trifluoromethyl)pyridine Cl (C2), CF₃ (C5) Electron-withdrawing trifluoromethyl group
2-Chloro-5-((4-methoxyphenyl)sulfonyl)pyridine Cl (C2), SO₂(4-OCH₃Ph) (C5) Sulfonyl group enhances polarity
2-Chloro-5-(3-thienyl)pyridine Cl (C2), thiophene (C5) Heteroaromatic sulfur-containing group
  • Electronic Effects : The 4-methoxyphenyl group increases electron density at the pyridine ring, contrasting with the electron-deficient trifluoromethyl derivative (). This difference impacts reactivity in nucleophilic/electrophilic reactions and binding affinity in biological targets .
  • Steric Considerations : Bulky substituents like sulfonyl groups () or thienyl rings () may hinder rotational freedom or intermolecular packing, affecting crystallinity and solubility.

Physical and Spectral Properties

Key physical data for select analogs:

Compound Melting Point (°C) Molecular Weight (g/mol) IR/NMR Features
This compound Not reported ~215.67 Expected C=O (1672 cm⁻¹), aromatic C-H (~3020 cm⁻¹)
2-Chloro-5-((4-methoxyphenyl)sulfonyl)pyridine Data consistent with literature 297.75 SO₂ asymmetric/symmetric stretches (~1350–1150 cm⁻¹)
2-Amino-4-(2-chloro-5-(4-nitrophenyl)pyridin-3-yl) derivative 278–282 497 Nitro group (1520 cm⁻¹), CN (2183 cm⁻¹)
  • Melting Points: Derivatives with nitro groups (e.g., -NO₂) exhibit higher melting points (~278°C) due to stronger dipole-dipole interactions compared to methoxy-substituted analogs .
  • Spectral Shifts : In ¹H NMR, the 4-methoxyphenyl group deshields adjacent protons (δ ~7.5–8.0 ppm), while sulfonyl groups () cause downfield shifts due to electron withdrawal .

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